molecular formula C36H40BF4O2P2Rh- B103839 (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 56977-92-5

(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B103839
CAS No.: 56977-92-5
M. Wt: 756.4 g/mol
InChI Key: DCGUTTVLWMBBAX-MKPLHMJESA-N
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Description

(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate is a complex organometallic compound. This compound is notable for its unique structure and its applications in various fields of chemistry, particularly in catalysis. The presence of rhodium, a transition metal, in its structure makes it a valuable catalyst for various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate typically involves the coordination of rhodium with the ligands (1Z,5Z)-cycloocta-1,5-diene and ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can also occur, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another ligand.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions may produce reduced rhodium species. Substitution reactions result in new rhodium complexes with different ligands.

Scientific Research Applications

(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate has several scientific research applications:

    Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

    Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.

    Industry: It is used in industrial processes that require efficient and selective catalysis.

Comparison with Similar Compounds

Similar Compounds

    (1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate: Similar structure but lacks the ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane ligand.

    (1Z,5Z)-cycloocta-1,5-diene;phenylphosphane;rhodium;tetrafluoroborate: Similar structure but with a different phosphane ligand.

Uniqueness

The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate lies in its specific ligand arrangement, which imparts distinct catalytic properties and selectivity in various chemical reactions. The presence of the ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane ligand enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

56977-92-5

Molecular Formula

C36H40BF4O2P2Rh-

Molecular Weight

756.4 g/mol

IUPAC Name

cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate

InChI

InChI=1S/C28H28O2P2.C8H12.BF4.Rh/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h3-20H,21-22H2,1-2H3;1-2,7-8H,3-6H2;;/q;;-1;/t31-,32-;;;/m1.../s1

InChI Key

DCGUTTVLWMBBAX-MKPLHMJESA-N

Isomeric SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]

SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh]

Pictograms

Corrosive; Irritant

Synonyms

(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate;  [(1,2,5,6-η)-1,5-Cyclooctadiene][(1R,1’R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine-κP]]rhodium(1+) Tetrafluoroborate(1-);  [R-(R*,R*

Origin of Product

United States

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